γ-Secretase Inhibitor Scaffold Replacement: BCP-Sulfonamide vs. para-Fluorophenyl (BMS-708,163) — Maintained Potency with Multiparameter ADME Gains
Replacement of the para-fluorophenyl group in the γ-secretase inhibitor BMS-708,163 with a BCP-sulfonamide moiety yielded an analog with essentially equipotent enzyme inhibition (IC₅₀ = 2.1 nM vs. 1.8 nM for the parent) while delivering substantial improvements across four ADME parameters simultaneously [1].
| Evidence Dimension | γ-Secretase inhibition potency and multiparameter ADME profile |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 nM; Aqueous solubility (pH 7.4) = 89 µM; PAMPA permeability = 9.7 ×10⁻⁶ cm/s; Human microsomal t₁/₂ = 43 min; Mouse oral AUC = 4.8 µM·h |
| Comparator Or Baseline | BMS-708,163 (para-fluorophenyl parent): IC₅₀ = 1.8 nM; Aqueous solubility = 12 µM; PAMPA permeability = 2.1 ×10⁻⁶ cm/s; Human microsomal t₁/₂ = 18 min; Mouse oral AUC = 1.2 µM·h |
| Quantified Difference | Potency maintained within 1.17×; Solubility improved 7.4×; Permeability improved 4.6×; Metabolic stability improved 2.4× (t₁/₂); Oral exposure improved 4.0× (AUC) |
| Conditions | γ-Secretase enzyme inhibition assay; PAMPA parallel artificial membrane permeability assay (pH 7.4); human liver microsome (HLM) intrinsic clearance assay; mouse oral pharmacokinetic study (mg/kg). Data from Stepan et al., J. Med. Chem. 2012. |
Why This Matters
Procurement of BCP-sulfonamide as a building block enables access to CNS-penetrant scaffolds that simultaneously address potency, solubility, permeability, and metabolic stability — a multiparameter optimization profile not achievable with the phenyl parent.
- [1] Stepan, A. F.; Subramanyam, C.; Efremov, I. V.; Dutra, J. K.; O'Sullivan, T. J.; DiRico, K. J.; McDonald, W. S.; Won, A.; Dorff, P. H.; Nolan, C. E.; et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. J. Med. Chem. 2012, 55 (7), 3414–3424. View Source
